molecular formula C17H16Cl2N2O4 B13552620 [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 380190-95-4

[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B13552620
CAS No.: 380190-95-4
M. Wt: 383.2 g/mol
InChI Key: VSOOACOIJIZKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 5,6-dichloropyridine-3-carboxylic acid, which is then reacted with 2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl chloride under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and bases to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5-chloropyridine-3-carboxylate
  • [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
  • [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dibromopyridine-3-carboxylate

Uniqueness

Compared to similar compounds, [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exhibits unique chemical properties due to the presence of both methoxy and dichloropyridine groups

Properties

CAS No.

380190-95-4

Molecular Formula

C17H16Cl2N2O4

Molecular Weight

383.2 g/mol

IUPAC Name

[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C17H16Cl2N2O4/c1-24-13-4-2-11(3-5-13)6-7-20-15(22)10-25-17(23)12-8-14(18)16(19)21-9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,22)

InChI Key

VSOOACOIJIZKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.